5-Methylenenonanedinitrile

Description

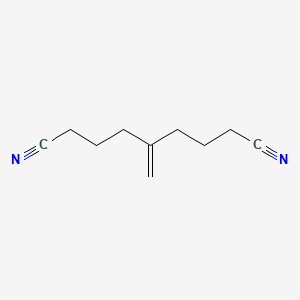

Structure

2D Structure

3D Structure

Properties

CAS No. |

50592-61-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-methylidenenonanedinitrile |

InChI |

InChI=1S/C10H14N2/c1-10(6-2-4-8-11)7-3-5-9-12/h1-7H2 |

InChI Key |

KKWHJFKPVHVBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCC#N)CCCC#N |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

The primary route for the synthesis of 5-methylenenonanedinitrile involves the telomerization of 1,3-butadiene (B125203) with hydrogen cyanide. prepchem.comscispace.com This reaction is typically catalyzed by transition metal complexes, often based on nickel or palladium. ugr.esrsc.org

The product of this telomerization is typically a mixture of several isomeric C10 dinitriles. Besides this compound, other isomers such as 5-methyl-4-nonenedinitrile, 2-methyl-4-methyleneoctanedinitrile, and 2,4-dimethyl-4-octenedinitrile can also be formed. prepchem.com The distribution of these isomers is dependent on the specific catalyst system and reaction conditions employed.

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of pure 5-methylenenonanedinitrile are not extensively reported in publicly available literature. However, based on its chemical structure, some properties can be inferred.

| Property | Value |

| Molecular Formula | C10H14N2 |

| CAS Number | 50592-61-5 |

| Appearance | Likely an oil at room temperature |

Spectroscopic Characterization

| Parameter | Value |

| ¹H NMR (500 MHz, CDCl₃) δ | 4.80 (1H, s), 4.75 (1H, s), 2.34 (2H, t, J = 7.2 Hz), 2.17 (2H, t, J = 7.5 Hz), 2.00 (2H, t, J = 7.6 Hz) |

The signals at 4.80 and 4.75 ppm are characteristic of the two protons of the terminal methylene (B1212753) group (=CH₂). The triplets at 2.34, 2.17, and 2.00 ppm correspond to the methylene groups adjacent to the nitrile groups and the double bond.

Applications in Catalysis and Polymer Science

The primary application of 5-methylenenonanedinitrile lies in the field of polymer science as a monomer precursor. google.com The two nitrile groups can be readily hydrogenated to form the corresponding diamine, 5-methyl-1,9-nonanediamine. prepchem.comgoogle.com

This hydrogenation is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere. google.com The resulting 5-methyl-1,9-nonanediamine is a bifunctional molecule that can be used as a monomer in the synthesis of polyamides. The reaction of this diamine with a dicarboxylic acid would yield a polyamide with a branched structure due to the methyl group. This branching can influence the polymer's properties, potentially leading to materials with lower melting points, increased solubility, and modified mechanical characteristics compared to their linear counterparts. The development of such specialty polyamides is an active area of research in materials science. mdpi.com

While direct applications of this compound in catalysis are not widely documented, its synthesis via catalytic telomerization is a significant aspect of its chemistry. The development of highly selective catalysts for the synthesis of specific dinitrile isomers, including this compound, remains an important research goal. organic-chemistry.orgacs.org

Comparative Analysis

5-Methylenenonanedinitrile can be compared to other important dinitriles, most notably adiponitrile, the linear C6 dinitrile that is a key precursor to nylon-6,6. wikipedia.org

| Compound | Structure | Chain Type | Unsaturation |

| This compound | Branched | Yes | |

| Adiponitrile | Linear | No |

The key differences are the longer carbon chain (C10 vs. C6), the presence of a methyl branch, and the exocyclic double bond in this compound. These structural features are expected to impart different properties to the corresponding polyamides. For instance, the longer chain length between the functional groups would lead to a lower density of amide linkages in the polymer backbone, potentially resulting in increased flexibility and a lower melting point. The methyl branch would disrupt the regular packing of polymer chains, further reducing crystallinity and melting point, and possibly enhancing solubility in common solvents.

Future Research Directions

Precursor Chemistry and Reaction Pathways for Dinitrile Formation

The synthesis of dinitriles, such as this compound, is fundamentally built upon the strategic formation of carbon-carbon and carbon-cyanide bonds. The selection of precursors and the reaction pathways are critical in determining the final product distribution and yield.

Direct Synthetic Routes from Alkenes and Nitriles

A primary route for the synthesis of dinitriles involves the hydrocyanation of unsaturated precursors like alkenes. wikipedia.org This method, which utilizes hydrogen cyanide in the presence of a catalyst, can be adapted for the synthesis of this compound. The reaction of a suitable diene with two equivalents of hydrogen cyanide would be a direct pathway.

Another approach involves the reaction of cyano radicals with unsaturated organic molecules. nih.gov The high reactivity of the cyano radical makes it a potent agent for addition across double bonds, potentially leading to dinitrile formation. nih.gov In the context of extraterrestrial chemistry, the reaction of cyano radicals with molecules like cyanoethene has been studied as a potential route to dinitriles. nih.gov A similar principle could be applied in a controlled synthetic environment.

Furthermore, the direct conversion of nitriles into alkene "isonitriles" followed by subsequent reactions presents another, albeit more complex, synthetic strategy. nih.gov While not a direct route to dinitriles, it highlights the versatility of nitrile chemistry in forming new carbon-carbon bonds.

Isomer Distribution and Selective Formation of this compound in Reaction Mixtures

The synthesis of this compound is often accompanied by the formation of various structural isomers. The reaction of butadiene and acrylonitrile, for instance, can lead to a mixture of dinitriles. One study identified a complex mixture containing seven different dinitrile isomers. prepchem.com

The primary adducts from such reactions include not only the desired this compound but also other isomers such as 5-methyl-4-nonenedinitrile, 2-methyl-4-methyleneoctanedinitrile, 2,4-dimethyl-4-octenedinitrile, 2,4-dimethyl-3-octenedinitrile, 2,6-dimethyl-4-methyleneheptanedinitrile, and 2,4,6-trimethyl-3-heptenedinitrile. prepchem.com The subsequent hydrogenation of this mixture of dinitriles leads to a simplified mixture of saturated diamines, indicating the structural relationships between the unsaturated dinitrile isomers. prepchem.com

Achieving high selectivity for this compound within such a reaction mixture is a significant challenge. The distribution of these isomers is influenced by factors such as the catalyst used, reaction temperature, and pressure.

Catalytic Approaches to Dinitrile Synthesis

Catalysis is central to the efficient and selective synthesis of dinitriles. Transition metal complexes, in particular, have demonstrated significant utility in this area.

Palladium-catalyzed reactions have been extensively studied for the synthesis of related compounds like β-ketonitriles from dinitriles and organoboron reagents. organic-chemistry.orgacs.orgacs.org These reactions proceed through a proposed mechanism involving the formation of an arylpalladium species, coordination with the cyano group, and subsequent carbopalladation. organic-chemistry.org While this is a derivatization of a dinitrile, the underlying principles of palladium catalysis are relevant to dinitrile synthesis itself.

Nickel compounds are also effective catalysts for reactions involving nitriles, including the hydrogenation of dinitriles to primary amines. researchgate.net The hydrocyanation of alkenes, a key industrial process for producing dinitriles like adiponitrile, often relies on homogeneous nickel catalysts. wikipedia.org

More recently, catalysts based on earth-abundant metals like manganese have emerged as a promising alternative. rsc.org A manganese pincer complex has been shown to catalyze the addition of saturated nitriles to unsaturated nitriles, yielding glutaronitrile (B146979) derivatives under mild, base-free conditions. rsc.org This template catalysis approach demonstrates the potential for developing more sustainable and cost-effective methods for dinitrile synthesis.

The choice of catalyst can significantly influence the outcome of the reaction. For instance, a comparison between a palladium-catalyzed and a rhodium-catalyzed process for a similar transformation found the palladium system to be more efficient in certain cases. organic-chemistry.org

Process Optimization Strategies for Yield and Selectivity

Optimizing the yield and selectivity for a specific isomer like this compound requires careful control over various reaction parameters. fiveable.me

Key Optimization Parameters:

| Parameter | Effect on Yield and Selectivity |

| Temperature | Influences reaction rates and can affect the equilibrium between different isomers. |

| Pressure | Particularly important in gas-phase reactions like hydrocyanation, affecting reactant concentrations and reaction rates. |

| Catalyst Selection | The choice of metal (e.g., Pd, Ni, Mn) and ligands can dramatically alter the reaction pathway and favor the formation of the desired product. organic-chemistry.orgresearchgate.netrsc.org |

| Reactant Ratios | The stoichiometry of the alkene and cyanide source is crucial for maximizing dinitrile formation and minimizing side reactions. |

| Solvent | The polarity and coordinating ability of the solvent can impact catalyst stability and activity. |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to the formation of undesired byproducts. |

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal reaction conditions. nih.gov This involves systematically varying multiple parameters to understand their individual and interactive effects on the yield and selectivity of this compound. For example, in a related process for the hydrogenation of organic nitriles, parameters such as water content, temperature, and pressure were carefully controlled to maximize the yield of the desired primary amine. google.com

Catalytic Hydrogenation of Unsaturated Dinitriles

The catalytic hydrogenation of unsaturated dinitriles, such as this compound, is a critical industrial process for the synthesis of diamines. This transformation involves the reduction of both carbon-carbon double bonds and nitrile functional groups. The process requires careful selection of catalysts and reaction conditions to achieve high yields and selectivity towards the desired saturated diamine. Both heterogeneous and homogeneous catalytic systems have been explored for this purpose, each presenting distinct advantages and challenges. scilit.combme.hu

Heterogeneous Catalysis for Olefinic and Nitrile Group Reduction

Heterogeneous catalysis is a cornerstone of industrial nitrile hydrogenation, offering advantages in catalyst separation and reusability. researchgate.netwikipedia.org The process typically involves passing the unsaturated dinitrile, often dissolved in a solvent and mixed with hydrogen gas, over a solid catalyst bed at elevated temperature and pressure. wikipedia.orgchemistrytalk.org The choice of metal catalyst, support material, and reaction parameters are all crucial in directing the reaction towards the complete saturation of both the olefinic and nitrile groups while minimizing side reactions. bme.hu

Palladium (Pd) catalysts are widely used in hydrogenation reactions due to their high activity. youtube.com In the context of nitrile hydrogenation, palladium-on-carbon (Pd/C) is a common choice. researchgate.net However, when hydrogenating nitriles, palladium catalysts often favor the formation of secondary amines as by-products through the condensation of the intermediate imine with the final primary amine product. researchgate.net To enhance the selectivity towards primary amines, additives like ammonia (B1221849) or the use of specific solvent systems, such as a mixture of water and dichloromethane (B109758) with an acidic additive, can be employed. researchgate.net

While palladium is effective for reducing carbon-carbon double bonds, its application in the complete hydrogenation of an unsaturated dinitrile like this compound to the corresponding saturated diamine requires careful optimization to suppress the formation of secondary amines and other by-products. researchgate.netresearchgate.net The initial activation of palladium(II) salts to the active palladium(0) state is typically achieved in situ by a reducing agent present in the reaction, which can sometimes be the organometallic reagent itself in coupling reactions, or hydrogen in hydrogenation processes. youtube.com

Table 1: Performance of Palladium Catalysts in Nitrile Hydrogenation

| Catalyst System | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| 10% Pd/C, Water/Dichloromethane, NaH₂PO₄ | Benzonitrile (B105546) | Benzylamine (B48309) | 95% | researchgate.net |

| Pd/CaCO₃ (Lindlar Catalyst) | Alkynes | Cis-Alkenes | High | tue.nl |

This table illustrates the general application of palladium catalysts in hydrogenation, highlighting their high activity and the potential for high selectivity under optimized conditions.

Platinum (Pt) based catalysts are another class of highly active metals for hydrogenation processes. youtube.com Similar to palladium, platinum catalysts can effectively reduce both alkenes and nitriles. researchgate.net However, platinum-catalyzed hydrogenation of nitriles also tends to yield secondary or even tertiary amines as the major products. researchgate.net The selectivity can be influenced by the choice of support material and reaction conditions. For instance, moderate selectivities to primary amines have been achieved in the gas-phase hydrogenation of acetonitrile (B52724) over supported platinum catalysts. researchgate.net

For the hydrogenation of an unsaturated dinitrile, a platinum catalyst would be expected to reduce the C=C double bond readily. The challenge lies in controlling the selectivity of the nitrile group reduction. The use of specific supports, like mesoporous carbons, has been shown to significantly improve the performance of Pt catalysts in other selective hydrogenation reactions, such as the conversion of nitrobenzene (B124822) to p-aminophenol, suggesting that the support structure plays a critical role. researchgate.net Supported bimetallic Pt-Co catalysts have also demonstrated unique properties and excellent performance in the selective hydrogenation of various functional groups. mdpi.com

Table 2: Selectivity in Platinum-Catalyzed Acetonitrile Hydrogenation

| Catalyst | Conversion | Selectivity to Ethylamine (Primary Amine) | Reference |

|---|---|---|---|

| 1% Pt/(Al₂O₃)₀.₂₅(MgO)₀.₇₅ | 20% | 51% | researchgate.net |

This table shows examples of primary amine selectivity in nitrile hydrogenation using platinum catalysts, indicating that while secondary amines are often favored, selectivity can be steered.

Ruthenium (Ru) catalysts have proven to be particularly effective for the hydrogenation of olefinically unsaturated dinitriles to the corresponding saturated diamines. google.com Specifically, for a feed containing this compound and its isomers, a supported ruthenium-on-alumina catalyst is highly effective. google.com A key challenge with these catalysts has been their relatively short operational life due to deactivation or fouling. google.com

A patented method to significantly extend the catalyst's life involves a specific start-up procedure. The process begins at a reduced pressure (e.g., 500-1000 psia) for an initial period (1 to 160 hours), followed by a gradual increase in pressure over 24 to 48 hours to the normal operating pressure (1500 to 2500 psia). google.com This procedure has been shown to dramatically increase the run length of the catalyst bed. google.com The hydrogenation is typically carried out in a solvent system, such as tert-butyl alcohol/water mixtures, with ammonia also present in the feed. google.com

Table 3: Typical Operating Conditions for Ruthenium-Catalyzed Dinitrile Hydrogenation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 0.1-10 wt% Ru on α-alumina | google.com |

| Reactant Feed | Isomeric mixture including this compound | google.com |

| Initial Pressure | 500 - 1000 psia | google.com |

| Normal Operating Pressure | 1500 - 2500 psia | google.com |

| Temperature | Not specified, but hydrogenation is exothermic |

This table summarizes the optimized conditions for the hydrogenation of unsaturated dinitriles using a supported ruthenium catalyst, as detailed in patent literature.

While noble metals are highly active, their cost and limited availability have driven research into catalysts based on more abundant, non-precious metals. chemrxiv.org For nitrile hydrogenation, cobalt and nickel-based catalysts, such as Raney Nickel and Raney Cobalt, are traditional industrial choices due to their cost-effectiveness. bme.humdpi.com These catalysts can achieve high selectivity to primary amines, especially when the reaction is carried out in the presence of ammonia to suppress the formation of secondary amines. bme.huresearchgate.net

Recent advancements have focused on developing novel heterogeneous catalysts using non-noble metals. For example, cobalt nanoparticles supported on magnesium oxide, derived from chitin, have shown high efficiency for the selective hydrogenation of various nitriles to primary amines under relatively mild conditions. researchgate.net Similarly, nano-sized cobalt phosphide (B1233454) (Co₂P) has been reported as a non-precious metal catalyst capable of promoting nitrile hydrogenation under atmospheric hydrogen pressure. mdpi.com Iron-based catalysts, often supported on nitrogen-doped carbon materials, have also emerged as promising alternatives for reductive transformations. rsc.orgunimi.it These developments indicate a strong potential for replacing noble metal catalysts in the hydrogenation of dinitriles like this compound.

Table 4: Examples of Non-Noble Metal Catalysts for Nitrile Hydrogenation

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Raney Nickel / Cobalt | Aliphatic & Aromatic Nitriles | Industrial standard, cost-effective | bme.humdpi.com |

| Cobalt-doped MgO (from chitin) | Diverse Nitriles | High selectivity to primary amines at mild conditions (70°C, 20 bar H₂) | researchgate.net |

| Nano-Co₂P/HT | Various Nitriles | Active under atmospheric H₂, reusable | mdpi.com |

This table showcases various non-noble metal catalysts, highlighting the trend towards sustainable and cost-effective alternatives for nitrile reduction.

Homogeneous Catalysis in the Conversion of Dinitrile Compounds

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has gained increasing attention for nitrile hydrogenation due to the potential for high selectivity under mild reaction conditions. scilit.comthieme-connect.de These systems often involve transition metal complexes with tailored organic ligands. google.com Ruthenium complexes, in particular, have shown excellent performance in terms of both activity and selectivity for the reduction of nitriles to primary amines. thieme-connect.de

For instance, ruthenium complexes with phosphine (B1218219) ligands, such as [Ru(p-cymene)Cl₂]₂, have been used for the transfer hydrogenation of aromatic nitriles using isopropanol (B130326) as both the solvent and hydrogen source, eliminating the need for high-pressure hydrogen gas. nih.gov Homogeneous catalysts based on other non-precious metals like iron, cobalt, and manganese have also been developed, promoting nitrile hydrogenation at lower pressures than their heterogeneous counterparts. mdpi.comrsc.org A significant challenge for homogeneous catalysis in industrial applications is the separation of the catalyst from the product mixture and its subsequent reuse. mdpi.com However, for specific, high-value transformations, the high selectivity and mild operating conditions offered by homogeneous systems can be advantageous. universiteitleiden.nl

Selectivity Control in Multi-Functional Compound Hydrogenation

The hydrogenation of this compound, a compound featuring both olefinic and nitrile functionalities, presents a significant challenge in catalytic selectivity. The primary goal is often the selective reduction of either the carbon-carbon double bond or the nitrile groups, or the complete saturation of the molecule to produce the corresponding saturated diamine. Research, particularly within the patent literature, describes the hydrogenation of mixtures containing this compound and its isomers, often referred to collectively as "diadduct". google.comgoogle.com This process is a critical step in producing saturated diamines, which are valuable monomers for polymers like polyamides. google.comgoogle.com

Control over the reaction outcome is achieved by carefully selecting catalysts and tuning reaction conditions such as temperature and pressure. The process can be viewed as a two-stage hydrogenation. First, the olefinic double bonds of the unsaturated dinitrile mixture are hydrogenated to yield a saturated dinitrile. google.com This intermediate can then be subjected to a second, more forceful hydrogenation step to reduce the nitrile groups to primary amines.

Palladium-based catalysts are frequently employed for the initial selective hydrogenation of the olefinic bond. google.com For instance, a catalyst system comprising palladium and a cerium adjuvant on an alumina (B75360) support has been utilized for the hydrogenation of diadduct mixtures containing this compound. google.com The subsequent reduction of the saturated dinitrile to a saturated diamine typically requires different catalysts or more severe conditions. google.com

The general parameters for the hydrogenation of such unsaturated dinitriles are broad, reflecting the need to tailor conditions to specific catalytic systems and desired selectivity.

Table 1: General Hydrogenation Parameters for Unsaturated Dinitriles

| Parameter | Broad Range | Preferred Range |

|---|---|---|

| Temperature | 30°C to 250°C google.com | 70°C to 200°C google.com |

| Hydrogen Pressure | 100 to 5000 psig google.com | 500 to 3000 psig google.com |

| Reaction Time (Batch) | 15 minutes to 5 hours google.com | 1 to 3 hours google.com |

This interactive table summarizes typical reaction conditions for the hydrogenation of branched-chain unsaturated aliphatic dinitriles.

The ability to perform this hydrogenation in stages—first reducing the C=C bond and then the C≡N groups—highlights the sophisticated control that can be exerted in the catalytic reduction of multi-functional compounds like this compound.

Elucidation of Reaction Mechanisms in Catalytic Processes

Catalytic hydrogenation of this compound involves the reduction of both an olefinic double bond and two nitrile groups. The process is complex due to the potential for multiple parallel and consecutive reactions, leading to a variety of potential products and byproducts.

The initial step in any heterogeneous catalytic reaction is the adsorption of reactants onto the catalyst surface. For a molecule like this compound, this involves the interaction of its different functional groups with active sites on the catalyst.

Studies on analogous systems provide insight into these interactions. The nitrile group's adsorption is crucial for its subsequent hydrogenation. On oxide supports like alumina (Al2O3) and zirconia (ZrO2), which are often used for metal catalysts, aliphatic nitriles can bind in two ways: a weakly bound species coordinated through the nitrogen lone pair of the C≡N group, and a more strongly interacting species associated with intermolecular polar clusters at the interface. acs.org The strength of this interaction can be influenced by surface properties, such as the presence of hydroxyl groups. acs.org

On metallic catalysts, the interaction is more direct. For instance, on nickel-based catalysts, distinct roles for different nickel sites have been identified through experiments and DFT calculations. acs.org Electron-deficient Niδ+ sites serve as centers for the adsorption and activation of the C≡N group, binding to the lone pair electrons of the nitrogen atom. acs.org In contrast, metallic Ni0 sites are primarily responsible for the activation of hydrogen. acs.org This synergistic action between different sites is a key feature of efficient nitrile hydrogenation. acs.org Similarly, studies on copper electrocatalysts have shown an exceptional preference for adsorbing nitrile groups, which is critical for suppressing competing reactions like hydrogen evolution. nsf.gov

| Catalyst System | Active Site | Interacting Functional Group | Nature of Interaction | Source |

|---|---|---|---|---|

| Ni3P | Niδ+ | C≡N | Adsorption and activation of the nitrile group. | acs.org |

| Ni3P | Ni0 | H2 | Activation and dissociation of hydrogen. | acs.org |

| Al2O3, ZrO2 (Supports) | Surface Lewis Acid / OH groups | C≡N | Coordination via nitrogen lone pair; hydrogen bonding. | acs.org |

| Copper (Electrocatalyst) | Nanostructured Cu Surface | C≡N | Favorable adsorption suppressing hydrogen evolution. | nsf.gov |

| Raney-type Nickel | Ni Surface | Dinitriles | Strong adsorption relative to aminonitriles. | researchgate.net |

Kinetic studies are vital for understanding reaction rates, identifying rate-determining steps, and mapping out the complex reaction network of this compound hydrogenation. The process typically follows a consecutive reaction sequence. acs.org First, the olefinic double bond is hydrogenated, followed by the stepwise hydrogenation of the two nitrile groups.

Kinetic models for similar dinitrile hydrogenations have often been described using Langmuir-Hinshelwood kinetics. researchgate.net These models assume the reaction occurs between adsorbed species on the catalyst surface, often with the surface reaction between dissociatively adsorbed hydrogen and the adsorbed nitrile compound being the rate-limiting step. researchgate.net Two common variants of this model consider either competitive or non-competitive adsorption between hydrogen and the organic substrate. researchgate.net

For the hydrogenation of a dinitrile over a Raney-type nickel catalyst, the reaction was observed to proceed in two main parts: the highly selective hydrogenation of the dinitrile to the corresponding aminonitrile, followed by the consecutive hydrogenation of the aminonitrile to the diamine. researchgate.net The high selectivity of the first step is attributed to the stronger adsorption of the dinitrile compared to the intermediate aminonitrile. researchgate.net However, the formation of secondary amines through side reactions is also a kinetic possibility. researchgate.net In the case of benzonitrile hydrogenation over Pd/C, the initial hydrogenation to benzylamine was found to follow first-order kinetics, while the subsequent hydrogenolysis to toluene (B28343) followed zero-order kinetics, highlighting how different steps in a sequence can have distinct kinetic dependencies. acs.org

A proposed reaction mechanism for the hydrogenation of nitrile esters, which share similarities with dinitriles, involves a network of intermediate species, and a mathematical model can be developed to fit experimental data and determine the relevant kinetic rate constants for each step. sintef.no Applying such an approach to this compound would be essential to quantify the rates of C=C bond saturation and the two C≡N group reductions and to optimize conditions to maximize the yield of the desired saturated diamine.

Computational Chemistry Approaches to Reaction Understanding

Theoretical and computational methods provide a molecular-level lens to examine reaction mechanisms, complementing experimental findings by exploring transient species and energetic landscapes that are difficult to observe directly.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and materials. It is widely applied to elucidate catalytic mechanisms by calculating the structures and energies of reactants, products, intermediates, and, crucially, transition states.

In the context of nitrile hydrogenation, DFT calculations have provided significant insights. For example, studies on Ni3P catalysts have used DFT to confirm that Ni0 sites are for H2 activation and Niδ+ sites are for C≡N activation, and to calculate the energy barriers for the stepwise hydrogenation of the nitrile group. acs.org DFT calculations on nano-Ni3C catalysts suggest that the high activity stems from the formation of polar hydrogen species on the catalyst surface through the heterolytic dissociation of H2. osaka-u.ac.jp

For a manganese-based catalyst, DFT calculations established a mechanism involving two successive H2 additions, where the key steps are a hydride transfer to the nitrile carbon atom followed by protonation of the nitrogen atom. nih.gov DFT has also been instrumental in showing how the structure of atomically dispersed palladium catalysts (single atoms vs. small clusters) dictates the H2 dissociation pattern and the subsequent hydrogenation pathway of intermediates, thereby controlling selectivity towards either primary or secondary amines. nih.gov

For this compound, DFT could be employed to map the potential energy surface for the entire reaction network. This would involve calculating the activation energy barriers for:

Hydrogenation of the C=C double bond.

The first hydrogenation of a C≡N group to an imine intermediate.

The second hydrogenation of the imine to an amine.

| Catalytic System | Reaction Studied | Key DFT Finding | Calculated Property | Source |

|---|---|---|---|---|

| Pd/C | Benzylamine Hydrogenolysis | Elevated activation energy indicates distinct kinetic control. | Activation Energy (Ea): 80.1 kJ mol–1 | acs.org |

| Pd/C | Benzonitrile Hydrogenation | First-order kinetics with a lower activation barrier. | Activation Energy (Ea): 27.6 kJ mol–1 | acs.org |

| nano-Ni3C | Nitrile Hydrogenation | Formation of polar H species via heterolytic H2 dissociation. | H Adsorption Energy (Ead): -1.01 eV | osaka-u.ac.jp |

| Mn(I) Complex | Nitrile Hydrogenation | Mechanism involves hydride transfer and protonation. | Reaction Pathway Energetics | nih.gov |

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of systems. MD simulations can model the complex reaction environment, including the solvent, the catalyst surface, and the reactant molecules, providing insights into diffusion, conformational changes, and transport phenomena.

For instance, DFT-based MD (DFT-MD) simulations have been used to dissect the mechanism of nitrile hydration on a cerium oxide (CeO2) surface in water, revealing the crucial role of surface lattice oxygen and the dynamic interactions at the water/catalyst interface. rsc.orgrsc.org In biocatalysis, steered molecular dynamics has been used to simulate the transport of nitrile substrates and amide products through the catalytic channel of a nitrile hydratase enzyme, identifying specific amino acid residues that hinder movement. researchgate.net

In the case of the liquid-phase hydrogenation of this compound, MD simulations could be used to:

Model the diffusion of the bulky dinitrile molecule from the bulk solvent to the catalyst surface.

Investigate the influence of the solvent on the adsorption orientation and stability of the reactant on the active sites.

Simulate the mobility of intermediates on the catalyst surface, assessing the likelihood of them desorbing or migrating to different sites for further reaction. These simulations offer a dynamic picture that complements the static energy landscapes provided by DFT.

Building on the data generated from experiments and computational chemistry, predictive modeling aims to accelerate catalyst discovery and optimization. acs.org These models, often employing machine learning (ML), seek to establish quantitative structure-activity relationships (QSAR) or process-performance relationships.

The general approach involves creating a dataset from experimental results or high-throughput computational screening. osti.gov Features, or "descriptors," that characterize the catalyst (e.g., electronic properties, geometric parameters) and the substrate are then used to train a model to predict a target property, such as catalytic activity, selectivity, or stability. rsc.org

Several strategies are relevant for a complex reaction like the hydrogenation of this compound:

Descriptor-Based Models: Simple physical or chemical properties can be used as descriptors. For example, models have been built to predict the performance of mixed metal oxide catalysts using descriptors based on the electronic structure (Slater-type orbitals) of the constituent metals. rsc.org

Machine Learning Models: Techniques like random forests and neural networks can capture more complex, non-linear relationships. Neural networks have been trained to predict adsorption energies on catalyst surfaces or the stereoselectivity of reactions based on molecular and atomic descriptors. acs.orgosti.gov A recently developed deep learning model, EAPCR, shows promise in handling multi-source heterogeneous data to predict catalyst efficiency. arxiv.org

For this compound and related dinitriles, a predictive model could be developed to screen a wide range of potential catalysts (e.g., different metals, supports, and promoters) in silico. The model could predict the conversion rate and the selectivity towards the fully saturated diamine, helping to identify the most promising candidates for experimental validation and ultimately accelerating the development of an efficient industrial process.

Precursor for Diamine Synthesis and Subsequent Polymerization

The dinitrile functionality of this compound allows for its conversion into diamines through catalytic hydrogenation. This process is a cornerstone of its industrial utility, opening doors to the production of both common and specialty polymers.

Pathways to Saturated Diamines for Polyamide and Polymer Applications

The most direct application of this compound is its conversion to the saturated diamine, 5-methyl-1,9-nonanediamine. This transformation is typically achieved through a two-stage reduction process. The resulting saturated diamine is a valuable monomer for the synthesis of polyamides.

Polyamides derived from 5-methyl-1,9-nonanediamine exhibit a range of properties that make them suitable for various applications. For instance, the terephthalamide (B1206420) polymer of 5-methyl-1,9-nonanediamine has been synthesized and studied for its potential in fiber applications. rsc.org Furthermore, this diamine can be used as a comonomer to create copolymers with tailored characteristics. An example is the polymerization of 1,4-benzenedicarboxylic acid with a mixture of 5-methyl-1,9-nonanediamine and 2-methyl-1,8-octanediamine. cymitquimica.com Such copolymers are noted for their good thermal stability, chemical resistance, and mechanical strength, finding use in coatings, adhesives, and engineering plastics. cymitquimica.com The incorporation of the methyl-substituted chain from 5-methyl-1,9-nonanediamine can influence the polymer's flexibility and processability. cymitquimica.com

| Diamine | Precursor | Resulting Polymer Example | Key Properties |

| 5-methyl-1,9-nonanediamine | This compound | Polyamide with terephthalic acid | Suitable for fiber applications rsc.org |

| 5-methyl-1,9-nonanediamine | This compound | Copolymer with 1,4-benzenedicarboxylic acid and 2-methyl-1,8-octanediamine | Good thermal stability, chemical resistance, mechanical strength cymitquimica.com |

Generation of Specialty Amines for Functional Material Development

The conversion of nitriles to amines is a versatile process that can be tailored to produce a wide array of specialty amines beyond simple saturated diamines. nih.gov While the primary application of this compound is the production of 5-methyl-1,9-nonanediamine, the underlying chemistry of nitrile hydrogenation allows for the potential synthesis of other functionalized amines. The development of advanced catalytic systems offers pathways to selectively produce primary, secondary, or tertiary amines from nitrile precursors. cymitquimica.commdpi.com This opens up possibilities for creating novel amines from this compound with specific functionalities for applications in areas such as pharmaceuticals, agrochemicals, and other performance materials. mdpi.com

Integration into Industrial Hydroprocessing and Amine Production

The hydrogenation of dinitriles like this compound to diamines is a well-established industrial process. The efficiency and selectivity of this process are critical for the economic viability of the resulting polymers and materials.

Catalytic Systems for Enhanced Efficiency in Industrial Amine Production

A variety of catalytic systems have been developed to enhance the efficiency of nitrile hydrogenation. bme.hu For the industrial production of primary amines from nitriles, sponge or Raney-type catalysts, particularly those based on nickel and cobalt, are frequently employed. osf.io For example, the hydrogenation of nitriles can be carried out in the presence of a sponge cobalt catalyst, with the addition of lithium hydroxide (B78521) and water to improve selectivity towards the primary amine. bme.hu

Research into more advanced catalytic systems is ongoing, with a focus on improving selectivity, reducing reaction times, and operating under milder conditions. Nanoporous palladium catalysts have shown high efficiency and selectivity in the hydrogenation of nitriles to primary amines without the need for additives. rsc.org Similarly, cobalt nanoparticles with specific crystal phases (hcp Co) have demonstrated high catalytic performance for the selective production of benzyl (B1604629) amine from benzonitrile, a model reaction for nitrile hydrogenation. acs.org Rhodium nanoparticles deposited on chemically modified silica (B1680970) have also been shown to be effective and recyclable catalysts for the hydrogenation of nitrile groups in polymers like nitrile butadiene rubber. rsc.org

| Catalyst Type | Key Features | Application Example |

| Sponge Cobalt/Nickel | Industrially established, often used with promoters like lithium hydroxide. bme.huosf.io | General nitrile hydrogenation to primary amines. bme.hu |

| Nanoporous Palladium | High efficiency and selectivity under mild conditions, no additives required. rsc.org | Selective hydrogenation of nitriles. rsc.org |

| hcp Cobalt Nanoparticles | High catalytic performance and selectivity. acs.org | Selective benzyl amine production from benzonitrile. acs.org |

| Supported Rhodium Nanoparticles | High activity, stability, and recyclability. rsc.org | Hydrogenation of nitrile butadiene rubber. rsc.org |

Process Intensification Methodologies (e.g., High Shear Devices) in Dinitrile-Related Systems

Process intensification aims to develop smaller, more efficient, and safer chemical production methods. osf.io In the context of dinitrile hydrogenation, this can involve the use of advanced reactor designs and operating conditions. The use of high-shear agitation in autoclave reactors is one such method that can improve mass transfer between hydrogen gas, the liquid nitrile, and the solid catalyst, potentially leading to faster reaction rates. researchgate.net

Other process intensification strategies applicable to amine production from nitriles include the use of microreactors, which offer high heat and mass transfer rates, and reactive distillation, which combines reaction and separation into a single unit. osf.iomdpi.com These technologies can lead to significant reductions in plant size, energy consumption, and waste generation, while improving process control and safety. osf.io

Contributions to Advanced Materials Science through Chemical Building Blocks

The diamines derived from this compound serve as valuable chemical building blocks for the creation of advanced materials with enhanced properties. The incorporation of the branched C10 structure of 5-methyl-1,9-nonanediamine can lead to polymers with unique thermal and mechanical characteristics.

For example, the use of C10 aliphatic diamines in the synthesis of polybenzimidazoles (PBIs) has been shown to yield high-performance polymers. mdpi.com Aliphatic PBIs synthesized with a C10 dicarboxylic acid exhibited high tensile strength (up to 129.3 ± 7.1 MPa), a high glass transition temperature (≥200 °C), and excellent thermal stability (≥460 °C). mdpi.com These properties make them suitable for demanding applications in aerospace, petrochemicals, and electronics. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical method for separating the components of a mixture, allowing for both the isolation of the desired product and the determination of its purity. ccamp.res.in The separation is based on the differential partitioning of analytes between a mobile phase (a liquid or gas) and a stationary phase (a solid or liquid). ccamp.res.inmlsu.ac.in

Gas-Liquid Chromatography (GLC): This technique has been specifically utilized in the analysis of this compound. In one documented synthesis, GLC was employed to confirm the purity of the final product, where it successfully verified the absence of unsaturated isomers in the analyzed samples. prepchem.com GLC is particularly effective for volatile and thermally stable compounds, separating them based on their boiling points and interactions with the stationary phase within a heated column. researchgate.net

Liquid Chromatography (LC):

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of compounds in a mixture. researchgate.netijnrd.org For a compound like this compound, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be a standard method for monitoring reaction conversion and purity. By comparing the retention time of the sample to that of a known standard, the compound can be identified and quantified. HPLC is also used in food and beverage testing to ensure product consistency and in forensic analysis. peakscientific.com

Flash Column Chromatography: This is a preparative technique used to purify compounds on a larger scale than analytical chromatography. rsc.org It operates under positive pressure, which speeds up the separation process. For the purification of this compound from a reaction mixture, a silica gel column could be used, with an appropriate solvent system (eluent) chosen to effectively separate the target molecule from starting materials, byproducts, and catalysts. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. ijnrd.org A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent like silica gel. As the solvent moves up the plate, components separate based on their polarity. This allows chemists to quickly determine if the starting material has been consumed and if the product has formed by comparing the spot positions to those of the starting materials and a reference standard. rsc.org

Table 1: Chromatographic Techniques for this compound Analysis

| Technique | Type | Primary Application | Key Information Provided |

|---|---|---|---|

| Gas-Liquid Chromatography (GLC) | Analytical | Purity Assessment | Detection of volatile impurities and isomers; confirmation of saturation. prepchem.com |

| High-Performance Liquid Chromatography (HPLC) | Analytical | Reaction Monitoring & Quantification | Retention time for identification; peak area for quantification of purity and yield. researchgate.netijnrd.org |

| Flash Column Chromatography | Preparative | Purification | Isolation of this compound from crude reaction mixtures. rsc.org |

Advanced Spectroscopic Methods for Structural Confirmation and Transformation Tracking

Spectroscopy is indispensable for the unambiguous identification of this compound by probing its molecular structure. xuetangx.com Each technique provides unique information that, when combined, confirms the compound's identity and can be used to track its transformations.

Infrared (IR) Spectroscopy: IR spectroscopy is highly diagnostic for identifying functional groups. For this compound, the most characteristic absorption is from the nitrile (C≡N) group, which presents a sharp and intense peak in a relatively clean region of the spectrum. spectroscopyonline.com

Nitrile (C≡N) Stretch: Saturated aliphatic nitriles typically show a C≡N stretching vibration in the range of 2240–2260 cm⁻¹. spectroscopyonline.com This distinct signal is a primary indicator of the presence of the nitrile functional groups.

Alkene (=C-H and C=C) Stretches: The methylene (=CH₂) group will exhibit characteristic C-H stretching absorptions just above 3000 cm⁻¹ and a C=C stretching absorption around 1640-1680 cm⁻¹.

Alkyl (C-H) Stretches: The aliphatic backbone of the molecule will produce C-H stretching absorptions below 3000 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, the key signals would include two distinct singlets for the non-equivalent protons of the terminal methylene group (=CH₂), typically appearing between 4.7 and 5.0 ppm. rsc.org The protons on the carbons adjacent to the nitrile groups (α-protons) would appear as triplets, and the other methylene groups in the aliphatic chain would produce multiplets in the upfield region of the spectrum. rsc.org

¹³C NMR: This spectrum shows a signal for each unique carbon atom. The carbon atoms of the nitrile groups (C≡N) have a characteristic chemical shift in the range of 115–120 δ. pressbooks.pub The sp²-hybridized carbons of the C=CH₂ group would appear further downfield, typically with the quaternary carbon (C=) around 147 δ and the terminal methylene carbon (=CH₂) around 110 δ. The remaining sp³-hybridized carbons of the aliphatic chain would resonate at higher field strengths. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact elemental formula of the molecule. rsc.org

Table 2: Key Spectroscopic Data for the Identification of this compound

| Spectroscopy | Functional Group | Characteristic Signal / Chemical Shift |

|---|---|---|

| IR | Nitrile (C≡N) | ~2250 cm⁻¹ (sharp, intense stretch) spectroscopyonline.compressbooks.pub |

| Alkene (=CH₂) | ~1650 cm⁻¹ (C=C stretch) | |

| ¹H NMR | Methylene Protons (=CH₂) | ~4.7 - 5.0 ppm (two singlets) rsc.org |

| Protons α to Nitrile (-CH₂-CN) | ~2.3 ppm (triplet) rsc.org | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~119 δ rsc.orgpressbooks.pub |

| Quaternary Alkene Carbon (>C=) | ~147 δ rsc.org |

In-situ and Operando Spectroscopic Studies for Mechanistic Insights

To gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, advanced in-situ and operando spectroscopic techniques are invaluable. Operando spectroscopy is a powerful methodology that involves the simultaneous characterization of a catalyst or reacting system while measuring its activity or selectivity under realistic reaction conditions. researchgate.net This approach directly links structural changes to performance, providing critical mechanistic insights that are unattainable from post-reaction analyses. researchgate.net

While specific operando studies on this compound are not widely published, the application of these techniques to related nitrile syntheses demonstrates their potential.

Operando X-ray Absorption Spectroscopy (XAS): In catalytic processes, XAS can be used to monitor the oxidation state, coordination number, and local geometric structure of a metal catalyst in real-time. researchgate.net For instance, in a catalyzed reaction to form a dinitrile, operando XAS could track the evolution of the catalyst's active sites, revealing how it interacts with reactants and intermediates throughout the process. researchgate.netunirioja.es

In-situ/Operando Infrared and Raman Spectroscopy: These vibrational spectroscopies can be used inside a reaction vessel to monitor the concentration of reactants, intermediates, and products as the reaction proceeds. researchgate.net For the synthesis of this compound, these methods could identify transient intermediates on a catalyst surface or in solution, helping to elucidate the reaction pathway and identify rate-determining steps. researchgate.net The coupling of a spectroscopic technique with a gas chromatograph (e.g., Operando Raman-GC) allows for the direct correlation of observed surface species with the formation of specific products. researchgate.net

In-situ X-ray Diffraction (XRD): When crystalline catalysts are used, in-situ XRD can track changes in the catalyst's bulk structure and phase during the reaction, which is crucial for understanding catalyst stability and deactivation mechanisms. unirioja.es

Table 3: Potential In-situ/Operando Techniques for Studying this compound Synthesis

| Technique | Information Gained | Potential Mechanistic Insight |

|---|---|---|

| Operando X-ray Absorption Spectroscopy (XAS) | Dynamic changes in catalyst oxidation state and coordination environment. researchgate.net | Identification of the true active state of the catalyst; understanding catalyst-reactant interactions. unirioja.es |

| Operando IR/Raman Spectroscopy | Real-time concentration of reactants, products, and surface intermediates. researchgate.net | Elucidation of reaction pathways; identification of key intermediates and rate-limiting steps. |

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of nitriles often involves hazardous reagents and energy-intensive conditions. A significant future direction for this compound chemistry lies in the development of sustainable and green synthetic routes that minimize environmental impact and enhance process safety.

Current research in the broader field of nitrile synthesis points towards promising green alternatives. One such approach is the utilization of biomass-derived feedstocks. dicp.ac.cnacs.orgacs.org For instance, aldehydes and alcohols sourced from biomass can be converted into dinitriles through chemoenzymatic cascades or with the aid of ionic liquids, avoiding the use of toxic cyanides. dicp.ac.cnacs.orgacs.org Specifically, methods like the one-pot synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride on silica-gel offer a solvent-free and environmentally friendly option. ajgreenchem.com Electrosynthesis from primary alcohols and ammonia using simple nickel catalysts also presents a benign alternative to conventional chemical routes that require harsh conditions and generate significant waste. rsc.orgchemrxiv.org

A major challenge in applying these methods to this compound is the selective synthesis of its specific branched and unsaturated structure from complex biomass-derived precursors. Future research will need to focus on developing highly selective catalysts and optimizing reaction conditions to favor the formation of this compound over other isomers and byproducts. The table below summarizes potential green synthetic strategies for dinitriles applicable to this compound.

| Synthetic Strategy | Feedstock | Key Advantages | Reference |

| Chemoenzymatic Cascades | Fatty Acids, Alcohols | Mild reaction conditions, use of biorenewable sources, low waste. acs.org | acs.org |

| Ionic Liquid Catalysis | Aldehydes | Metal- and cyano-free conditions, high yields, simple catalyst system. acs.orgacs.org | acs.orgacs.org |

| Solid Acid Catalysis | Biomass-derived Aldehydes | Use of recyclable solid acid catalysts, avoidance of toxic reagents. dicp.ac.cn | dicp.ac.cn |

| Electrosynthesis | Primary Alcohols, Ammonia | Eliminates external oxidants, mild conditions, potential for catalyst reusability. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |

| Solvent-Free Synthesis | Aldehydes, Hydroxylamine HCl | Environmentally friendly, inexpensive, simple work-up. ajgreenchem.com | ajgreenchem.com |

Engineering of Highly Selective and Robust Catalytic Systems

The downstream applications of this compound, particularly its conversion to valuable diamines via hydrogenation, hinge on the availability of highly selective and robust catalysts. The development of such catalytic systems is a critical area for future research.

Palladium-based catalysts have shown efficacy in various nitrile transformations, including the synthesis of nitriles from amides and the production of highly saturated nitrile butadiene rubber. nih.govgoogle.com However, the selective hydrogenation of the nitrile groups in this compound without affecting the methylene group requires catalysts with precisely engineered selectivity. Research into bimetallic nanoparticles, such as palladium-platinum alloys, has demonstrated the potential to achieve high selectivity in nitrile hydrogenation under mild conditions. rsc.org Furthermore, multicomponent nanocatalyst systems, like those containing palladium, copper, and iron, offer controllable selectivity towards either primary or secondary amines during nitrile transfer hydrogenation. nih.gov

A significant challenge is the development of non-noble metal catalysts that can match the activity and selectivity of their precious metal counterparts. Nickel-based nanocatalysts supported on materials like mesoporous silica have emerged as promising robust alternatives for various hydrogenation reactions, including those of nitriles. researchgate.netnih.gov These catalysts offer the potential for lower costs and greater sustainability.

Future efforts should focus on the rational design of catalyst active sites and supports to enhance selectivity for the desired products from this compound hydrogenation. The table below presents a comparison of different catalytic systems for nitrile hydrogenation.

| Catalyst Type | Key Features | Potential Advantages for this compound | Reference |

| Palladium-based | High activity in nitrile transformations. nih.govgoogle.com | Established catalytic activity for nitrile groups. | nih.govgoogle.com |

| Bimetallic (e.g., Pd-Pt, Pd-Cu-Fe) | Controllable selectivity, high yield under mild conditions. rsc.orgnih.gov | Tunable selectivity for specific amine products. | rsc.orgnih.gov |

| Nickel-based (non-noble metal) | Robust, lower cost, high activity. researchgate.netnih.gov | Sustainable and cost-effective alternative to precious metals. | researchgate.netnih.gov |

| Cobalt-based | High performance for selective primary amine production. acs.org | High selectivity for primary diamines without ammonia addition. | acs.org |

Exploration of Novel Derivatives for Emerging Material Applications

The unique chemical structure of this compound, featuring two nitrile groups and a reactive methylene unit, makes it an attractive building block for novel polymers and functional materials. A key research direction is the exploration of its derivatives for emerging applications.

The nitrile groups can be leveraged in polymerization reactions, such as the polycyclotrimerization of dinitriles to form nitrogen-rich polytriazines with high thermal stability and desirable optical properties. ust.hk Furthermore, the nitrile functionality in polymers can be chemically modified post-polymerization to introduce new properties. researchgate.net For example, acrylonitrile-containing polymers are used in a variety of applications due to their polarity and reactivity. lu.senumberanalytics.com

The methylene group in this compound offers a site for further functionalization, allowing for the creation of a diverse range of derivatives. researchgate.net For example, reactions at the α,β-unsaturated position could be employed to introduce various functional groups. researchgate.net These new derivatives could find use in the synthesis of specialty polymers, adhesives, and coatings with tailored properties.

A significant challenge in this area is the controlled and selective functionalization of the molecule to produce well-defined derivatives. Understanding the reactivity of the different functional groups within the this compound molecule will be crucial for developing synthetic strategies to create novel materials.

| Potential Application Area | Relevant Chemistry of Nitriles/Dinitriles | Potential Benefit of this compound | Reference |

| High-Performance Polymers | Polycyclotrimerization of dinitriles to form polytriazines. ust.hk | Creation of cross-linked polymers with high thermal and chemical resistance. | ust.hk |

| Functional Materials | Post-polymerization modification of nitrile groups. researchgate.net | Introduction of specific functionalities for applications in membranes or as bioisosteres in pharmaceuticals. researchgate.net | researchgate.net |

| Specialty Adhesives and Coatings | Reactivity of the unsaturated bond and polarity of nitrile groups. | Enhanced adhesion and tunable properties due to multiple functional groups. | google.com |

| Advanced Composites | Nitrile-containing polymers as matrices or modifiers. wiley.com | Potential for creating bio-based polymers with high glass transition temperatures. lu.se | lu.sewiley.com |

Integration with Circular Economy Principles in Chemical Manufacturing

The chemical industry is increasingly moving towards a circular economy model, which emphasizes the reduction of waste and the reuse of materials. Integrating the manufacturing and use of this compound and its derivatives into this framework is a critical future challenge.

This involves developing processes for recycling nitrile-containing materials. For example, significant research is being conducted on the recycling of nitrile rubber from gloves and other products. americannitrile.comvapesol.comresearchgate.netmdpi.com The recycled nitrile rubber can be incorporated into new products, such as polymer blends and composites, reducing the demand for virgin materials. wiley.comresearchgate.netmdpi.com

Furthermore, the principles of a circular economy encourage the use of renewable feedstocks. As discussed in section 7.1, developing synthetic routes to this compound from biomass is a key aspect of making its production more sustainable. rsc.org This approach aligns with the goal of reducing reliance on fossil fuels and creating a more circular carbon economy.

The challenges in this area include developing efficient and cost-effective recycling technologies for a wider range of nitrile-based materials and establishing supply chains for biomass-derived feedstocks. Additionally, designing products from this compound with end-of-life in mind will be crucial for facilitating their recycling and reuse.

| Circular Economy Aspect | Application to Nitrile Chemistry | Relevance to this compound | Reference |

| Recycling | Recycling of nitrile rubber waste into new materials. americannitrile.comvapesol.comresearchgate.netmdpi.comgoogle.comgoogle.com | Potential for developing recyclable polymers and materials from this compound. | americannitrile.comvapesol.comresearchgate.netmdpi.com |

| Renewable Feedstocks | Synthesis of nitriles from biomass-derived sources. rsc.org | Reduces the carbon footprint and reliance on petrochemicals for this compound production. | rsc.org |

| Sustainable Manufacturing | Reducing water and energy consumption in production processes. americannitrile.com | Improving the overall environmental profile of this compound manufacturing. | americannitrile.com |

| Product Life Cycle Design | Designing products for disassembly and recycling. mdpi.com | Facilitating the recovery and reuse of materials derived from this compound. | mdpi.com |

Q & A

Q. Q1. What are the recommended experimental protocols for synthesizing 5-methylenenonanedinitrile, and how can its purity be validated?

Methodological Answer: Synthesis of this compound involves catalytic processes, such as those described in U.S. Patent methodologies for unsaturated dinitrile mixtures . Key steps include:

- Catalytic Hydrogenation : Use palladium or nickel catalysts under controlled hydrogen pressure (1–5 atm) at 80–120°C.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹³C and ¹H NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98% by area normalization).

- Reproducibility : Document solvent ratios (e.g., toluene/ethanol), reaction times, and catalyst recovery procedures in supplementary materials to enable replication .

Q. Q2. How should researchers design experiments to assess the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reaction Optimization : Screen palladium/ligand systems (e.g., Pd(PPh₃)₄, Xantphos) in polar aprotic solvents (DMF, DMSO) at 60–100°C.

- Kinetic Monitoring : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to track cyanide group reactivity.

- Byproduct Analysis : Apply high-performance liquid chromatography (HPLC) with UV detection to identify side products like hydrolysis derivatives .

Advanced Research Questions

Q. Q3. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA to predict electron-deficient sites.

- Transition State Analysis : Simulate reaction pathways with dienophiles (e.g., maleic anhydride) to identify activation barriers.

- Validation : Compare computational results with experimental NMR coupling constants and X-ray crystallography data .

Q. Q4. What strategies resolve contradictions in reported environmental degradation rates of this compound?

Methodological Answer:

- Meta-Analysis Framework : Classify studies by environmental media (air, water, soil) and apply confidence scoring (e.g., High/Moderate/Low) based on experimental controls and detection limits .

- Controlled Replication : Standardize degradation tests (e.g., OECD 301B for aqueous biodegradation) across labs to isolate variables like pH, microbial activity, and UV exposure .

- Data Harmonization : Use machine learning (e.g., random forest regression) to model discrepancies in half-life estimates from conflicting datasets .

Q. Q5. How can mechanistic studies elucidate the role of this compound in epoxy resin curing kinetics?

Methodological Answer:

- In-Situ Rheometry : Monitor viscosity changes during curing to map gelation points and cure rates.

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to quantify exothermic peaks and activation energy (Eₐ) via Kissinger analysis.

- Post-Cure Characterization : Use dynamic mechanical analysis (DMA) to correlate crosslink density with mechanical properties (tensile strength, modulus) .

Methodological and Ethical Considerations

Q. Q6. What analytical workflows ensure compliance with ethical guidelines for handling this compound in toxicology studies?

Methodological Answer:

- Toxicity Screening : Follow OECD Test Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) with Institutional Animal Care and Use Committee (IACUC) approval.

- Waste Management : Neutralize cyanide byproducts via alkaline chlorination (NaOCl/NaOH) before disposal.

- Documentation : Disclose all safety protocols, including Material Safety Data Sheets (MSDS) and emergency response plans, in supplementary files .

Q. Q7. How should researchers structure datasets to enable meta-analyses of this compound’s physicochemical properties?

Methodological Answer:

- FAIR Principles : Format data using standardized templates (e.g., ISA-TAB for experimental metadata) with persistent identifiers (DOIs).

- Critical Parameter Reporting : Include temperature-dependent solubility, partition coefficients (log P), and spectral libraries (IR, Raman) in open-access repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.